4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound contains several functional groups including a bromobenzyl group, a thioether linkage, a pyridin-2-ylmethyl group, and a cyclopenta[d]pyrimidin-2(5H)-one moiety. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography or NMR spectroscopy. These techniques could provide information about the arrangement of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromobenzyl group could undergo nucleophilic substitution reactions, while the cyclopenta[d]pyrimidin-2(5H)-one moiety could participate in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Antifungal Activity
The synthesis and crystal structure of a compound with a similar structural motif, including a (4-bromobenzyl)thio group, was detailed. A study conducted by Mu et al. (2015) focused on the antifungal activity of such compounds. The research involved a comprehensive analysis using Density Functional Theory (DFT) and highlighted the compound's moderate antifungal properties, underscoring its potential in developing antifungal agents (Mu et al., 2015).
Corrosion Inhibition
Abdallah et al. (2018) explored the use of pyridopyrimidinones derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating the chemical versatility of such compounds. The study not only provided insights into the synthesis and characterization of these compounds but also evaluated their effectiveness in protecting against corrosion, thereby indicating their potential industrial applications (Abdallah et al., 2018).
Antimicrobial Activity
Lanjewar et al. (2009, 2010) reported on the synthesis and antimicrobial activity of hybrid compounds incorporating the thiazolyl and pyrimidinone frameworks. These studies highlighted the compounds' effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Lanjewar et al., 2009) (Lanjewar et al., 2010).
Biological Evaluation and Synthesis
The synthesis, characterization, and biological evaluation of novel derivatives, showcasing a variety of bioactivities, further demonstrate the broad applicability of compounds within this chemical class. For instance, Maddila et al. (2016) synthesized a new series of benzothiazole pyrimidine derivatives, assessing their antibacterial and antifungal activities. This work emphasizes the role of structural diversity in modulating biological activity and highlights the potential for discovering new therapeutic agents (Maddila et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c21-15-9-7-14(8-10-15)13-26-19-17-5-3-6-18(17)24(20(25)23-19)12-16-4-1-2-11-22-16/h1-2,4,7-11H,3,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHWPSCOQGZERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Br)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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